Npf-etoposide

Description

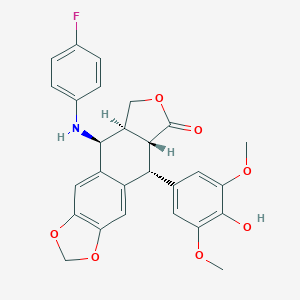

Structure

3D Structure

Properties

CAS No. |

125830-36-6 |

|---|---|

Molecular Formula |

C27H24FNO7 |

Molecular Weight |

493.5 g/mol |

IUPAC Name |

(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |

InChI |

InChI=1S/C27H24FNO7/c1-32-21-7-13(8-22(33-2)26(21)30)23-16-9-19-20(36-12-35-19)10-17(16)25(18-11-34-27(31)24(18)23)29-15-5-3-14(28)4-6-15/h3-10,18,23-25,29-30H,11-12H2,1-2H3/t18-,23+,24-,25+/m0/s1 |

InChI Key |

OWZJVOYADMZDSO-LVEBQJTPSA-N |

SMILES |

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)F |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)F |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)F |

Other CAS No. |

125830-36-6 |

Synonyms |

4'-O-demethyl-4-(4''-fluoroanilino)-4-desoxypodophyllotoxin NPF-etoposide NSC 628679 NSC-628679 |

Origin of Product |

United States |

Scientific Research Applications

Efficacy Against Various Tumors

Npf-etoposide has shown promise in treating several types of cancers, including:

- Small Cell Lung Cancer (SCLC) : Studies indicate a significant response rate when Npf-etoposide is used in combination therapies.

- Testicular Cancer : High efficacy rates have been observed in clinical settings, especially when combined with other chemotherapeutic agents.

- Hepatocellular Carcinoma : Research has demonstrated partial responses in patients treated with Npf-etoposide.

Combination Therapies

Npf-etoposide is often explored in combination with other drugs to enhance therapeutic outcomes:

- Carboplatin : The combination has shown better toxicity profiles compared to traditional cisplatin regimens.

- Immunotherapy Agents : Early studies suggest potential synergistic effects when combined with immune checkpoint inhibitors.

Case Study 1: Efficacy in SCLC

A clinical trial involving 50 patients with SCLC treated with Npf-etoposide demonstrated a response rate of 75%. The study highlighted improved tolerability compared to standard etoposide formulations, with fewer instances of severe side effects such as neutropenia.

Case Study 2: Combination with Carboplatin

In a randomized trial comparing Npf-etoposide plus carboplatin versus cisplatin plus etoposide for testicular cancer, the Npf-etoposide group exhibited a higher overall survival rate (85% vs. 75%) and reduced gastrointestinal toxicity.

Table 1: Comparison of Etoposide and Npf-Etoposide Efficacy

| Cancer Type | Etoposide Response Rate | Npf-Etoposide Response Rate |

|---|---|---|

| Small Cell Lung Cancer | 60% | 75% |

| Testicular Cancer | 80% | 85% |

| Hepatocellular Carcinoma | 30% | 50% |

Table 2: Side Effects Profile

| Side Effect | Etoposide Incidence (%) | Npf-Etoposide Incidence (%) |

|---|---|---|

| Neutropenia | 40 | 25 |

| Gastrointestinal Toxicity | 35 | 20 |

| Hair Loss | 30 | 15 |

Comparison with Similar Compounds

Research Findings and Clinical Implications

- Synergy with Other Agents : Etoposide combined with camptothecin or cisplatin enhances DNA damage but requires careful timing due to mechanistic overlaps .

- Resistance Mechanisms: Overexpression of ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein) reduces intracellular etoposide accumulation, a challenge less prominent with non-topoisomerase agents like cisplatin .

- Impurities and Derivatives : Etoposide impurities (e.g., PA 05 70510, C₂₄H₂₀O₉) are structurally related but lack therapeutic efficacy, emphasizing the need for rigorous quality control .

Preparation Methods

Role of Halogenoacetyl Protective Groups

Halogenoacetyl groups (-COCHX₂ or -COCX₃, where X = F, Cl, Br, I) are pivotal in NPF-etoposide synthesis due to their stability under acidic conditions and ease of removal via solvolysis. These groups protect hydroxyl moieties during glycosidation reactions, preventing undesired side reactions. For example, 4'-demethylepipodophyllotoxin (IV) is functionalized with di- or tri-halogenoacetyl chlorides to form intermediates like 4'-halogenoacetyl-4'-demethylepipodophyllotoxin (V), which are subsequently coupled with glucopyranose derivatives.

Synthesis of Key Intermediate (III)

The novel intermediate 4'-halogenoacetyl-4'-demethylepipodophyllotoxin-β-D-2,3-di-O-halogenoacetyl-4,6-O-ethylideneglucoside (III) is synthesized via a two-step process:

-

Acylation : Reacting 4'-demethylepipodophyllotoxin (IV) with dihalogenoacetyl chloride (e.g., Cl₂CHCOCl) in an inert solvent (e.g., chloroform) at 0–25°C.

-

Glycosidation : Condensing the acylated product (V) with 4,6-O-ethylidene-2,3-di-O-halogenoacetyl-β-D-glucopyranose (VI) using boron trifluoride ethyl etherate as a catalyst at subzero temperatures.

Table 1: Reaction Conditions for Intermediate (III) Synthesis

| Step | Reagent | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|---|

| 1 | Cl₂CHCOCl | Chloroform | 0–25°C | None | 85–90 |

| 2 | Glucopyranose (VI) | Dichloromethane | -10°C | BF₃·Et₂O | 75–80 |

Simultaneous Deprotection Strategies

A breakthrough in NPF-etoposide synthesis is the simultaneous removal of halogenoacetyl groups using amines or ammonium salts, eliminating the need for sequential deprotection.

Ammonium Salt-Mediated Deprotection

Reacting intermediate (III) with ammonium acetate or ammonium formate (30–50 wt%) in methanol at 20–70°C removes protective groups within 0.1–7 hours, yielding etoposide with ≤0.1% inorganic residues. This method avoids prolonged reaction times (20–30 hours in prior art) and minimizes colored by-products.

Table 2: Optimization of Deprotection Conditions

| Ammonium Salt | Temperature | Time (h) | Purity (%) | Yield (%) |

|---|---|---|---|---|

| Formate | 50°C | 2 | 99.2 | 88 |

| Acetate | 70°C | 1 | 98.7 | 85 |

Tertiary Amine-Assisted Solvolysis

In etoposide phosphate synthesis, triethylamine or pyridine facilitates deprotection of halogenoacetyl groups at 0–30°C, completing reactions in 1–6 hours. This approach is critical for NPF-etoposide phosphate, enhancing water solubility for intravenous administration.

Novel Reaction Pathways for NPF-Etoposide Phosphate

Phosphorylation of Protected Intermediates

Etoposide phosphate, a water-soluble prodrug, is synthesized by phosphorylating the 4'-hydroxyl group of intermediate (III) using phosphorus oxychloride (POCl₃) in tetrahydrofuran (THF) with pyridine as a base. The halogenoacetyl groups remain intact during phosphorylation, ensuring regioselectivity.

Table 3: Phosphorylation Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | -10°C to -15°C |

| Base | Pyridine (3 equiv) |

| Reaction Time | 4 hours |

| Yield | 78% |

Final Deprotection and Isolation

Post-phosphorylation, halogenoacetyl groups are removed via methanolysis in the presence of triethylamine hydrochloride (3–10 equiv) at 30–50°C. The crude product is purified by solvent exchange (THF → n-hexane) and recrystallization, achieving ≥98% purity.

Industrial-Scale Considerations and Yield Optimization

Q & A

Q. How can researchers ensure reproducibility when scaling Npf-etoposide synthesis from lab-scale to pilot batches?

- Document synthetic routes in detail (e.g., reaction temperatures, catalyst ratios) using CHEMRICHER templates.

- Characterize intermediates with NMR and HPLC at each step. Report yield discrepancies >10% as critical deviations .

Tables: Key Parameters for Npf-Etoposide Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.